1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone
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Description
Benzotriazole is a heterocyclic compound with the formula C6H5N3. It consists of a benzene ring fused to a triazole ring. This aromatic compound is colorless and polar and can be used in various fields such as industry, photography, and agriculture due to its corrosion inhibition properties .
Synthesis Analysis
Benzotriazoles can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of N,N-dimethylformamide/sulfur .Molecular Structure Analysis
The molecular structure of benzotriazole consists of a fused ring system, with a five-membered nitrogenous triazole ring fused to a six-membered benzene ring .Chemical Reactions Analysis
Benzotriazoles are known to undergo various chemical reactions. For instance, they can couple with aromatic diazonium salts to yield arylhydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzotriazole is a polar compound due to the presence of nitrogen in the triazole ring .Safety and Hazards
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(4-methylphenyl)sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-8-14(9-7-12)21-11-13(20)10-19-16-5-3-2-4-15(16)17-18-19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVCASHNJLMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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